molecular formula C26H33FN2O2 B12616733 {1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone

{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone

Cat. No.: B12616733
M. Wt: 424.5 g/mol
InChI Key: BCYLGMCDRWDCON-UHFFFAOYSA-N
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Description

The compound {1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone is a complex organic molecule with potential applications in various scientific fields. Its structure includes a diethylamino group, a hydroxyoctahydroisoquinoline core, and a fluorophenyl methanone moiety, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone involves multiple steps, typically starting with the preparation of the octahydroisoquinoline core. This can be achieved through a series of hydrogenation and cyclization reactions. The diethylamino group is introduced via nucleophilic substitution, and the fluorophenyl methanone moiety is attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation steps and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The fluorophenyl methanone moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {1-[4-(dimethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-chlorophenyl)methanone
  • {1-[4-(methylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-bromophenyl)methanone

Uniqueness

{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone: is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H33FN2O2

Molecular Weight

424.5 g/mol

IUPAC Name

[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C26H33FN2O2/c1-3-28(4-2)22-13-11-19(12-14-22)24-23-10-5-6-15-26(23,31)16-17-29(24)25(30)20-8-7-9-21(27)18-20/h7-9,11-14,18,23-24,31H,3-6,10,15-17H2,1-2H3

InChI Key

BCYLGMCDRWDCON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3CCCCC3(CCN2C(=O)C4=CC(=CC=C4)F)O

Origin of Product

United States

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